5-Iodo-1H-pyrrole-2-carbaldehyde

Suzuki-Miyaura Coupling Cross-Coupling Halogen Reactivity

5-Iodo-1H-pyrrole-2-carbaldehyde (CAS 40566-13-0) is a heterocyclic organic compound belonging to the class of halogenated pyrrole-2-carbaldehydes. Its structure features a pyrrole ring substituted with an iodine atom at the 5-position and an aldehyde group at the 2-position, endowing it with two distinct and orthogonal reactive centers.

Molecular Formula C5H4INO
Molecular Weight 221 g/mol
CAS No. 40566-13-0
Cat. No. B1610953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-1H-pyrrole-2-carbaldehyde
CAS40566-13-0
Molecular FormulaC5H4INO
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=C(NC(=C1)I)C=O
InChIInChI=1S/C5H4INO/c6-5-2-1-4(3-8)7-5/h1-3,7H
InChIKeyVUNNAXZCSADOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-1H-pyrrole-2-carbaldehyde (CAS 40566-13-0): A Dual-Functional Halogenated Pyrrole Building Block for Cross-Coupling and Aldehyde Chemistry


5-Iodo-1H-pyrrole-2-carbaldehyde (CAS 40566-13-0) is a heterocyclic organic compound belonging to the class of halogenated pyrrole-2-carbaldehydes. Its structure features a pyrrole ring substituted with an iodine atom at the 5-position and an aldehyde group at the 2-position, endowing it with two distinct and orthogonal reactive centers . This dual functionality makes it a versatile synthetic intermediate for applications in medicinal chemistry, materials science, and the development of functional dyes [1].

Why 5-Iodo-1H-pyrrole-2-carbaldehyde Cannot Be Replaced by Other 5-Halogenated or Non-Halogenated Pyrrole-2-carbaldehydes


Simple substitution of 5-Iodo-1H-pyrrole-2-carbaldehyde with its 5-bromo, 5-chloro, or non-halogenated analogs is not scientifically valid for applications requiring specific reactivity profiles. The unique combination of the highly polarizable carbon-iodine bond and the reactive aldehyde group dictates both the efficiency and the pathway of subsequent transformations. The iodine atom provides a markedly superior leaving group for palladium-catalyzed cross-couplings compared to bromine or chlorine , while the aldehyde enables orthogonal functionalization pathways that are not possible with, for example, the corresponding carboxylic acid or ester derivatives . The specific electronic and steric properties conferred by the 5-iodo substituent also influence the reactivity of the pyrrole ring itself in ways that differ from other halogens [1].

Quantitative Differentiation of 5-Iodo-1H-pyrrole-2-carbaldehyde Against Key Comparators


Superior Reactivity of the C-I Bond in Palladium-Catalyzed Cross-Coupling Reactions Compared to C-Br and C-Cl Analogs

In palladium-catalyzed cross-coupling reactions, the relative reactivity of the halide leaving group follows the well-established order: R-I > R-Br > R-OTf >> R-Cl . This means the 5-iodo substituent on the pyrrole ring will undergo oxidative addition to a Pd(0) catalyst significantly faster and under milder conditions than the corresponding 5-bromo or 5-chloro analogs. This class-level principle directly informs the selection of 5-Iodo-1H-pyrrole-2-carbaldehyde for applications where high coupling efficiency, mild reaction conditions, or chemoselectivity in the presence of other halides is required.

Suzuki-Miyaura Coupling Cross-Coupling Halogen Reactivity

Contrasting Photochemical Reactivity: Unreactive 5-Iodopyrrole-2-carbaldehyde vs. Reactive 5-Iodopyrrole-2-carboxylate

Under identical photochemical irradiation conditions in benzene solution, 5-iodopyrrole-2-carbaldehyde is completely unreactive, whereas ethyl 3,4-dimethyl-5-iodopyrrole-2-carboxylate undergoes quantitative conversion to a 1:1 mixture of ethyl 3,4-dimethyl-5-phenylpyrrole-2-carboxylate and ethyl 3,4-dimethylpyrrole-2-carboxylate [1]. This demonstrates a stark difference in photochemical behavior between the aldehyde- and ester-functionalized 5-iodopyrroles, highlighting the aldehyde's profound influence on the compound's excited-state reactivity and its utility in applications where photostability is critical.

Photochemistry Photostability Arylation

Documented Synthesis Yield of 65% for 5-Iodo-1H-pyrrole-2-carbaldehyde via a Directed Lithiation-Iodination Sequence

A published and patented synthesis of 5-Iodo-1H-pyrrole-2-carbaldehyde reports an isolated yield of 65% . This yield serves as a benchmark for the procurement and in-house synthesis of this compound. While direct comparative yield data for the 5-bromo and 5-chloro analogs under identical conditions are not available in the source material, this established yield provides a verifiable data point for process chemists evaluating the feasibility and cost-effectiveness of utilizing this specific building block in a multi-step synthesis.

Synthetic Methodology Yield Process Chemistry

Dual Orthogonal Reactivity: Aldehyde Condensation and Iodo Cross-Coupling in a Single Molecular Scaffold

5-Iodo-1H-pyrrole-2-carbaldehyde possesses two distinct, orthogonal reactive centers: the aldehyde group at the 2-position and the iodine atom at the 5-position. The aldehyde can undergo condensation, reduction, and nucleophilic addition reactions , while the iodine atom serves as a premier site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings . In contrast, non-halogenated pyrrole-2-carbaldehyde (lacking the iodo group) or 5-halogenated pyrroles lacking the aldehyde (e.g., 5-iodo-1H-pyrrole) can only undergo one of these two classes of transformations.

Orthogonal Reactivity Aldehyde Chemistry Cross-Coupling

Validated Application Scenarios for 5-Iodo-1H-pyrrole-2-carbaldehyde Based on Quantitative Evidence


High-Efficiency C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Leveraging the superior reactivity of the C-I bond (R-I > R-Br >> R-Cl) , 5-Iodo-1H-pyrrole-2-carbaldehyde is the optimal choice for constructing 5-aryl or 5-vinyl pyrrole-2-carbaldehyde derivatives. This application is supported by its classification as a highly reactive coupling partner, enabling reactions under milder conditions and with potentially lower catalyst loadings compared to its bromo or chloro analogs. This is critical for the synthesis of complex pharmaceutical intermediates and functional materials where preserving sensitive functional groups is paramount.

Synthesis of Photostable Building Blocks and Intermediates

For synthetic sequences involving photochemical steps, the documented photochemical inertness of 5-iodopyrrole-2-carbaldehyde under irradiation in benzene makes it a reliable and predictable intermediate. Unlike other 5-iodopyrroles, which can undergo unwanted photoarylation, this compound remains unchanged, ensuring the integrity of the synthetic route and preventing the formation of byproducts. This property is particularly valuable in the preparation of advanced materials or complex natural product-like scaffolds where light-mediated transformations are employed.

Sequential Orthogonal Functionalization for Library Synthesis

The presence of two orthogonal reactive handles—the aldehyde and the iodo group—positions 5-Iodo-1H-pyrrole-2-carbaldehyde as a premier building block for diversity-oriented synthesis [1]. The aldehyde can be first elaborated through condensation or reduction, followed by palladium-catalyzed cross-coupling at the iodine site (or vice versa) to introduce two distinct points of diversity onto the pyrrole core. This capability is unmatched by simpler pyrrole building blocks and is essential for the rapid generation of compound libraries in drug discovery and the development of novel functional dyes like BODIPY analogs.

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